Atrazine-desethyl-2-hydroxy

描述

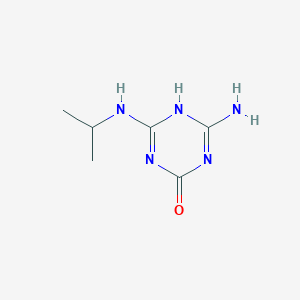

Atrazine is a triazine herbicide that has been extensively used for weed control in agricultural soils and along roadways and railways . Atrazine-desethyl-2-hydroxy is formed through the degradation of atrazine and is characterized by the presence of a hydroxy group at position 2 of the triazine ring .

准备方法

Synthetic Routes and Reaction Conditions

Atrazine-desethyl-2-hydroxy can be synthesized through the degradation of atrazine using various methods. One common method involves the use of advanced oxidation processes (AOPs) such as photolysis, which utilizes ultraviolet (UV) light, microwaves (MW), or a combination of both (MW-UV). These processes lead to the substitution of a chloride group in atrazine with a hydroxyl group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves the degradation of atrazine in controlled environments using AOPs. The process can be optimized by adjusting the pH of the solution, which has been shown to improve the degradation rate .

化学反应分析

Types of Reactions

Atrazine-desethyl-2-hydroxy undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form other degradation products.

Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

Oxidizing agents: Such as hydrogen peroxide (H₂O₂) and ozone (O₃).

Catalysts: Such as iron (Fe) and titanium dioxide (TiO₂) for photocatalytic reactions

Major Products Formed

The major products formed from the reactions of this compound include other triazine derivatives and various oxidation products .

科学研究应用

Environmental Monitoring

Role as a Metabolite

DEHA is recognized as a marine xenobiotic metabolite, indicating its presence in aquatic environments where atrazine is used. Its detection is crucial for assessing the environmental impact of herbicides on ecosystems. Studies have shown that DEHA can persist in water bodies and may bioaccumulate in aquatic organisms, raising concerns about its ecological effects .

Analytical Techniques

Recent advancements in analytical methods have facilitated the detection and quantification of DEHA in environmental samples. For instance, Surface-Enhanced Raman Scattering (SERS) has been developed to analyze DEHA concentrations effectively. This method enhances the sensitivity of detection, allowing for the identification of DEHA at low concentrations (ranging from to mol/L) .

| Analytical Method | Detection Limit | Sample Types |

|---|---|---|

| SERS | mol/L | Water, Soil |

| LC-MS | mol/L | Water |

| GC-MS | mol/L | Soil |

Agricultural Studies

Impact on Crop Systems

Research indicates that DEHA can influence crop systems through its interaction with soil microorganisms and plants. Understanding its behavior in soil helps in developing strategies to mitigate its effects on non-target species and overall biodiversity .

Case Study: Soil Microbial Communities

A study investigated the effects of DEHA on soil microbial communities, revealing alterations in microbial diversity and function when exposed to varying concentrations of DEHA. This highlights the potential risks associated with atrazine use and its metabolites on soil health.

Toxicological Assessments

Human Health Risks

As a metabolite of atrazine, DEHA's toxicological profile has been a subject of research due to concerns over its potential health risks to humans. Studies evaluating its toxicity have shown mixed results; however, long-term exposure assessments are necessary to fully understand its implications .

Case Study: Risk Assessment Models

A risk assessment model was developed to evaluate the potential health impacts of DEHA exposure through drinking water sources contaminated with atrazine residues. The model utilized data from various studies to estimate exposure levels and associated health risks.

Regulatory Frameworks

Environmental Regulations

The presence of DEHA in water systems has led to increased scrutiny from regulatory bodies concerning herbicide application practices. Understanding its persistence and degradation pathways is essential for developing guidelines that protect water quality and public health.

Future Research Directions

Ongoing research is focusing on:

- Developing more sensitive detection methods for DEHA.

- Investigating the long-term ecological impacts of DEHA on aquatic systems.

- Exploring bioremediation strategies to mitigate the effects of atrazine and its metabolites in contaminated environments.

作用机制

Atrazine-desethyl-2-hydroxy exerts its effects by interacting with various molecular targets and pathways. As a metabolite of atrazine, it inhibits photosynthesis in plants by competitively inhibiting the binding of plastoquinone to the Q_B protein in photosystem II. This disruption disables the electron transport chain in the light-dependent reactions of photosynthesis .

相似化合物的比较

Similar Compounds

Similar compounds to atrazine-desethyl-2-hydroxy include:

- Atrazine-2-hydroxy

- Atrazine-desisopropyl-2-hydroxy

- Desethylatrazine

Uniqueness

This compound is unique due to its specific structural modification, which includes the substitution of a hydroxy group at position 2 of the triazine ring. This modification influences its chemical reactivity and environmental behavior compared to other atrazine metabolites .

生物活性

Sematilide, a class III antiarrhythmic agent, is structurally related to N-acetylprocainamide and is primarily studied for its effects on cardiac action potentials and its potential therapeutic applications in treating arrhythmias. This article provides an in-depth analysis of the biological activity of sematilide, including its pharmacological properties, mechanisms of action, and clinical implications.

Pharmacological Properties

Sematilide acts by blocking potassium channels, specifically the I_Kr channel, which is crucial for repolarizing the cardiac action potential. This mechanism leads to the prolongation of the QT interval on the electrocardiogram (ECG), which is characteristic of class III antiarrhythmic drugs.

Key Findings:

- QT Interval Prolongation : Sematilide has been shown to prolong the rate-corrected QT interval (QTc) in a dose-dependent manner. In clinical studies, increases in QTc of approximately 25% were observed at plasma concentrations around 2.0 µg/ml .

- Pharmacokinetics : The mean elimination half-life of sematilide is approximately 3.6 hours, with about 77% of the administered dose recovered unchanged in urine .

In Vitro Studies

In vitro studies have demonstrated sematilide's effectiveness against various cell lines and its influence on cardiac myocytes.

Antimicrobial Activity

Recent studies indicated that sematilide exhibits significant antimicrobial properties. For instance, it was effective against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) recorded at 25.9 µM . This suggests potential applications beyond cardiology, possibly in treating infections caused by resistant bacterial strains.

Anti-Inflammatory Potential

Sematilide's derivatives have been evaluated for their anti-inflammatory properties. Certain compounds showed a notable increase in NF-κB activity, indicating a complex interaction with inflammatory pathways .

Case Studies

- Clinical Application in Arrhythmias :

- Resistance Mechanisms :

Table 1: Summary of Biological Activities of Sematilide

属性

IUPAC Name |

6-amino-4-(propan-2-ylamino)-1H-1,3,5-triazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5O/c1-3(2)8-5-9-4(7)10-6(12)11-5/h3H,1-2H3,(H4,7,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCKLGRUZDXSATG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=O)NC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173802 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19988-24-0 | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019988240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Triazin-2(1H)-one, 4-amino-6-((1-methylethyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。